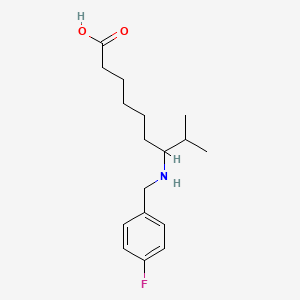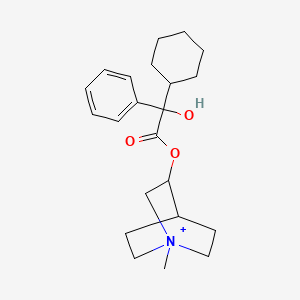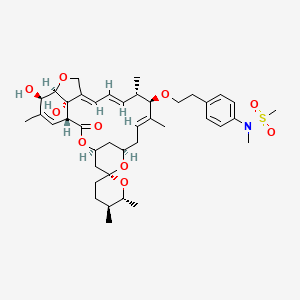
Zafuleptine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zafuleptine is a chemical compound with the molecular formula C17H26FNO2. It was developed in the mid-1970s as an antidepressant, but despite having a proposed brand name, it was never marketed . This compound is known for its potential anti-aggressive activity without significant effects on the central nervous system .
Vorbereitungsmethoden
The synthesis of Zafuleptine involves several steps. One common synthetic route includes the reaction of 4-fluorobenzylamine with 8-methylnonanoic acid. The reaction typically occurs under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Zafuleptine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the properties of organic molecules.
Biology: Research has explored its potential neuroprotective effects and its ability to modulate neurotransmitter levels.
Medicine: Although not marketed, it has been investigated for its antidepressant and anti-aggressive properties.
Industry: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of Zafuleptine involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters, particularly those involved in mood regulation. The compound’s effects are similar to those of Thyrotropin-Releasing Hormone, which influences the release of thyroid-stimulating hormone and prolactin .
Vergleich Mit ähnlichen Verbindungen
Zafuleptine can be compared with other antidepressants and compounds with similar structures:
Fluoxetine: Both compounds have fluorine atoms, but Fluoxetine is widely marketed as an antidepressant.
Sertraline: Another antidepressant with a different mechanism of action but similar therapeutic effects.
Paroxetine: Similar in its use as an antidepressant but differs in its chemical structure and specific molecular targets. This compound’s uniqueness lies in its specific fluorine substitution and its potential anti-aggressive properties without significant central nervous system effects
Eigenschaften
CAS-Nummer |
59210-05-8 |
|---|---|
Molekularformel |
C17H26FNO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |
InChI |
InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
YZYKBQUWMPUVEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)

![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)




